N-((6-(furan-3-yl)pyridin-3-yl)methyl)pivalamide
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Overview
Description
N-((6-(furan-3-yl)pyridin-3-yl)methyl)pivalamide is an organic compound with the molecular formula C15H18N2O2 It features a furan ring, a pyridine ring, and a pivalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)pivalamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through methods such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Coupling of Furan and Pyridine Rings: The furan and pyridine rings are coupled using a Suzuki-Miyaura cross-coupling reaction, which involves the use of palladium catalysts and boron reagents.
Introduction of the Pivalamide Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-((6-(furan-3-yl)pyridin-3-yl)methyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the furan and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines and thiols.
Major Products
Oxidation: Furanones and pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted furan and pyridine derivatives.
Scientific Research Applications
N-((6-(furan-3-yl)pyridin-3-yl)methyl)pivalamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to the biological activity of its furan and pyridine components.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Material Science: It is explored for its potential use in organic electronics and as a building block for functional materials.
Mechanism of Action
The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)pivalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The furan and pyridine rings can engage in π-π stacking interactions and hydrogen bonding, which can modulate the activity of target proteins. The pivalamide group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has a similar pyridine ring but different substituents, leading to different biological activities.
N-Methyl-6-(2-furyl)pyrid-3-ylmethylamine: This compound shares the furan and pyridine rings but lacks the pivalamide group, resulting in different chemical properties.
Uniqueness
N-((6-(furan-3-yl)pyridin-3-yl)methyl)pivalamide is unique due to its combination of a furan ring, a pyridine ring, and a pivalamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)14(18)17-9-11-4-5-13(16-8-11)12-6-7-19-10-12/h4-8,10H,9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCZKNGJHJDPBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CN=C(C=C1)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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